3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
Overview
Description
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a benzamide group and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the condensation of 4-methylbenzylamine with 3-methyl-1H-pyrazole-5-carboxylic acid, followed by acylation with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyrazole moieties, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE: Lacks the methyl group at the 3-position.
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE: Contains an acetamide group instead of a benzamide group.
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}THIOUREA: Contains a thiourea group instead of a benzamide group.
Uniqueness
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to its specific substitution pattern and the presence of both a benzamide and a pyrazole ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-methyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-6-8-16(9-7-14)13-22-18(10-11-20-22)21-19(23)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYLZXHVCZUCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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